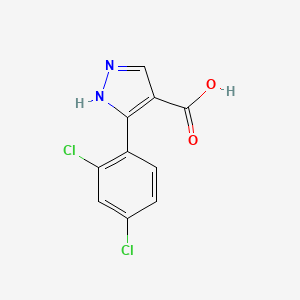

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₇H₁₁Cl₃N₂O₂; molecular weight: 381.64 g/mol) is a pyrazole-based compound characterized by a dichlorophenyl substituent at position 5 and a carboxylic acid group at position 4 of the pyrazole ring . This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and lipophilicity from the aromatic chlorinated groups. The compound has been studied extensively in the context of cannabinoid receptor (CB1) modulation, particularly as a precursor or intermediate in the synthesis of potent antagonists like SR141716A (Rimonabant) and its derivatives . Its commercial availability (e.g., from Ambeed) underscores its utility in medicinal chemistry research .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)9-7(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSPSHYWNMQYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which has been recognized for its potential therapeutic applications, including anti-inflammatory, anticancer, and antibacterial effects. The following sections will explore the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H6Cl2N2O2. It features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines. In one study, the compound was evaluated for its ability to inhibit the growth of A549 human lung adenocarcinoma cells. The results indicated that treatment with this compound significantly reduced cell viability, underscoring its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies showed that this compound exhibited activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution techniques, revealing promising antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been noted in various assays. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Biological Activity | Test Methodology | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 = 21.2 µM | |

| Antibacterial | Broth Microdilution | MIC = 32 µg/mL | |

| Anti-inflammatory | Cytokine Assay | IC50 = 15 µM |

Case Study: Anticancer Activity Against A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations as low as 10 µM. This suggests that the compound effectively targets cancer cell proliferation pathways .

Case Study: Antibacterial Efficacy

Another study focused on the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at MIC values ranging from 16 to 64 µg/mL. These findings support the potential application of this compound in developing new antibacterial agents .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit notable anticancer properties. Specifically, 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with specific biological targets involved in tumor growth and metastasis. Studies have shown that modifications to the pyrazole ring can enhance its efficacy against various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activities against a range of pathogens. Its effectiveness as an antifungal agent was highlighted in studies where derivatives of pyrazole were synthesized and tested against phytopathogenic fungi. The results showed that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid, indicating its potential use in agricultural applications .

CB1 Receptor Modulation

Recent studies have explored the use of pyrazole derivatives as cannabinoid receptor modulators. The compound has been evaluated for its affinity towards the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception. Research suggests that certain modifications to the pyrazole structure can enhance binding affinity and selectivity for CB1 receptors, making it a candidate for treating obesity and related disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Suzuki–Miyaura Cross-Coupling Reaction : This method involves the coupling of boronic acids with halogenated pyrazoles under palladium catalysis, allowing for the formation of carbon-carbon bonds while maintaining functional group tolerance.

- One-Pot Synthesis : Efficient synthetic routes have been developed that allow for the preparation of various pyrazole derivatives in a single reaction vessel, minimizing purification steps and maximizing yield .

Biological Activities

The compound exhibits a range of biological activities due to its unique structural features:

- Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

- Antioxidant Properties : Research indicates that compounds within this class may possess antioxidant activities, contributing to their potential therapeutic benefits in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity Evaluation

In a recent study, derivatives of this compound were synthesized and tested against seven phytopathogenic fungi. The most active compound exhibited superior antifungal properties compared to traditional fungicides, suggesting its potential as a new agricultural agent .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or catalytic conditions. Common protocols include:

-

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by alcohols. The electron-withdrawing dichlorophenyl group stabilizes intermediates via resonance.

Amidation Reactions

The carboxyl group reacts with amines to form amides, a key step in drug discovery:

-

Critical Notes :

-

Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, improving reactivity with amines.

-

Steric hindrance from the dichlorophenyl group may reduce yields with bulky amines.

-

Decarboxylation Reactions

Controlled thermal decarboxylation eliminates CO₂, forming substituted pyrazoles:

| Conditions | Product | Yield | Applications |

|---|---|---|---|

| Cu(OAc)₂, DMF, 150°C (3 h) | 5-(2,4-Dichlorophenyl)-1H-pyrazole | 68% | Intermediate for heterocycle synthesis |

-

Mechanism : Radical pathways or metal-catalyzed processes facilitate CO₂ loss, retaining the dichlorophenyl-pyrazole core .

Nucleophilic Aromatic Substitution

The dichlorophenyl group participates in SNAr reactions under basic conditions:

-

Limitations : Steric hindrance from the pyrazole ring reduces reactivity at the 2-position chlorine .

Metal-Catalyzed Coupling Reactions

The phenyl ring engages in cross-coupling reactions for functionalization:

-

Key Insight : The electron-withdrawing carboxylic acid group directs coupling to the dichlorophenyl moiety .

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential, driving further synthetic exploration:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Ethyl ester analog | Antibacterial (E. coli) | 31.25 µg/mL | |

| Amide conjugate with imidazole | Anticancer (MCF-7 cells) | 5.94 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can be contextualized by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogs in Cannabinoid Receptor Antagonism

Substituent Effects on Physicochemical Properties

Carboxylic Acid vs. Amide/Ester Groups :

- The carboxylic acid group in the target compound increases polarity (logP ~2.8), limiting blood-brain barrier (BBB) penetration compared to lipophilic amide derivatives like AM251 (logP ~5.2) .

- Ester derivatives (e.g., ethyl 1-phenyl-1H-pyrazole-3-carboxylate) exhibit higher lipophilicity but reduced receptor affinity due to steric hindrance .

- Chlorophenyl Substitutions: The 2,4-dichlorophenyl group enhances CB1 binding affinity by interacting with hydrophobic pockets in the receptor. Analogues lacking chlorine (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) show diminished activity .

Heterocyclic Variations

Pyrazole vs. Dihydropyrazole :

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Carboxylic acid-containing derivatives are prone to glucuronidation, reducing their half-life compared to amide derivatives like AM251, which undergo slower hepatic clearance .

- Toxicity : Dichlorophenyl groups may contribute to hepatotoxicity at high doses, as observed in preclinical studies of SR141716A .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid generally follows a sequence of:

- Formation of hydrazone intermediate from 2,4-dichlorophenylhydrazine and a β-ketoester or β-diketone.

- Cyclization to form the pyrazole ring.

- Hydrolysis of ester intermediates to yield the free carboxylic acid.

This approach is consistent with established pyrazole synthesis routes and has been adapted for various substituted phenyl groups, including dichlorophenyl moieties.

Detailed Preparation Methods

Hydrazone Formation and Cyclization

- Starting Materials : 2,4-dichlorophenylhydrazine and ethyl acetoacetate or diethyl oxalate derivatives.

- Reaction Conditions : Typically conducted in polar solvents such as ethanol or methanol, under controlled temperature (0°C to room temperature).

- Mechanism : The hydrazine reacts with the β-ketoester to form a hydrazone intermediate, which upon heating undergoes cyclization to yield the pyrazole ring system.

For example, in a related synthesis of pyrazole-5-carboxylate derivatives, diethyl oxalate was reacted with methylhydrazine in ethanol below −5°C, followed by cyclization steps to form the pyrazole core with high yields (up to 94% for intermediates).

Hydrolysis to Carboxylic Acid

- The ester intermediates (e.g., ethyl or methyl pyrazole-5-carboxylates) are hydrolyzed under basic conditions using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in mixed solvents such as THF:H2O or MeOH:THF.

- Hydrolysis is typically performed at elevated temperatures (70–80°C) for several hours (3–12 h), followed by acidification to precipitate the free carboxylic acid.

- Yields of hydrolysis steps are high, often exceeding 90%, with purity confirmed by NMR and mass spectrometry.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazone formation | 2,4-dichlorophenylhydrazine + β-ketoester in ethanol, 0°C to RT | 90–94 | Formation of hydrazone intermediate |

| 2 | Cyclization | Heating in ethanol or methanol, reflux | 85–90 | Pyrazole ring closure |

| 3 | Chlorination (if needed) | SO2Cl2 in dichloroethane, reflux | 90–95 | Introduction of chlorine substituent on pyrazole |

| 4 | Substituent coupling | 2,4-dichlorobenzyl chloride, K2CO3, DMF, 80°C | 80–85 | Attachment of 2,4-dichlorophenyl group |

| 5 | Hydrolysis | NaOH or LiOH in THF:H2O, 70–80°C, 3–12 h | 90–96 | Conversion of ester to carboxylic acid |

Research Findings and Analytical Data

- Yields and Purity : Overall yields for the multi-step synthesis of pyrazole-4-carboxylic acids with dichlorophenyl substituents range from 50% to 96% depending on the specific intermediates and conditions.

- Structural Confirmation : The final compounds and intermediates are characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), confirming the expected structures and substitution patterns.

- Process Efficiency : Novel synthetic methods reported emphasize shortened procedures, easier operation, and suitability for scale-up production, with total yields around 50.6% for related compounds.

- Solvent and Temperature Optimization : Low-temperature conditions (below 0°C) during hydrazone formation improve selectivity and yield, while reflux conditions facilitate cyclization and chlorination steps.

Notes on Industrial Scalability and Practical Considerations

- The described methods are amenable to scale-up due to the use of inexpensive starting materials (e.g., 2,4-dichlorobenzaldehyde derivatives) and relatively straightforward reaction conditions.

- The use of common solvents (ethanol, methanol, DMF, THF) and reagents (NaOH, LiOH, SO2Cl2) supports industrial feasibility.

- Careful control of reaction temperatures and pH during hydrolysis and acidification steps is critical to maximize yield and purity.

- The presence of chlorine substituents requires attention to avoid unwanted side reactions during electrophilic substitutions.

Summary Table of Key Preparation Methods

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. For example, 2,4-dichlorophenylhydrazine hydrochloride is reacted with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene under reflux, followed by acid-catalyzed cyclization. Subsequent hydrolysis with KOH in methanol yields the carboxylic acid derivative. Crystallization from acetic acid provides pure crystals for structural analysis .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The asymmetric unit contains two independent molecules stabilized by intramolecular O–H⋯O hydrogen bonds and π-π interactions between pyrazole and dichlorophenyl rings (centroid distances: 3.835–3.859 Å). Bond lengths and angles align with DFT-calculated values, confirming structural integrity .

Q. What spectroscopic techniques are used for characterization?

- IR spectroscopy : Identifies functional groups (e.g., O–H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., deshielding of pyrazole protons due to electron-withdrawing Cl groups).

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 302) and fragmentation patterns .

Q. How do researchers address contradictions in spectral data between experimental and computational results?

Discrepancies in bond lengths or vibrational frequencies are resolved by optimizing computational parameters (e.g., hybrid DFT functionals like B3LYP with 6-311++G(d,p) basis sets). Solvent effects and crystal packing forces in SCXRD data are also considered to reconcile differences .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

The crystal packing is stabilized by:

- C–H⋯O hydrogen bonds between methyl groups and carbonyl oxygen.

- C–H⋯π interactions (3.2–3.5 Å) involving dichlorophenyl rings.

- π-π stacking between pyrazole and dichlorophenyl rings (3.8–4.0 Å centroid distances). These interactions are critical for predicting solubility and crystallinity .

Q. How do electronic substituent effects influence the compound’s reactivity?

The electron-withdrawing 2,4-dichlorophenyl group reduces electron density on the pyrazole ring, enhancing electrophilic substitution resistance. Computational studies (e.g., Mulliken charges, electrostatic potential maps) reveal localized negative charges on carboxylate oxygen, guiding derivatization strategies for bioactivity optimization .

Q. What strategies are used to evaluate its potential as a bioactive scaffold?

- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2, kinases) are incubated with the compound to measure IC₅₀ values.

- Molecular docking : AutoDock/Vina predicts binding modes to receptors (e.g., adenosine A₁ receptor), validated by mutagenesis studies.

- ADMET profiling : Computational tools (e.g., SwissADME) assess bioavailability and toxicity risks .

Q. How are computational methods applied to predict its physicochemical properties?

Density Functional Theory (DFT) calculates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.